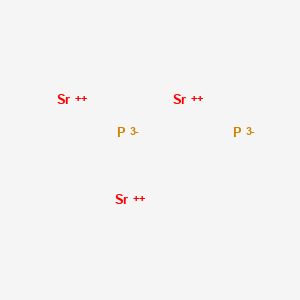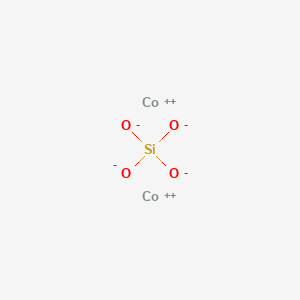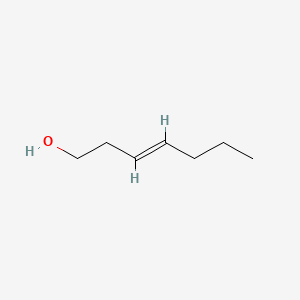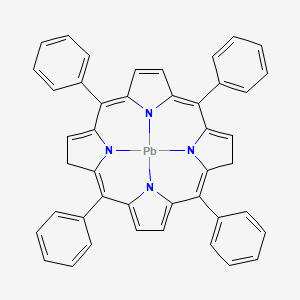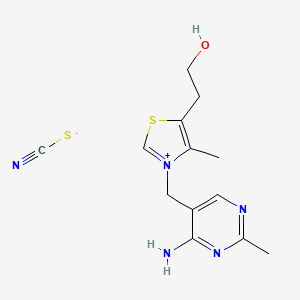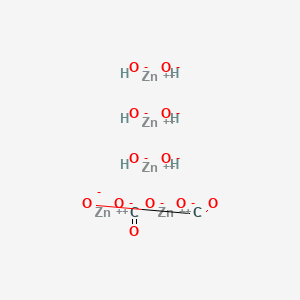![molecular formula C32H16MnN8 B1143733 2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;manganese(2+) CAS No. 14325-24-7](/img/structure/B1143733.png)
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;manganese(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese phthalocyanine is a coordination compound with the chemical formula C₃₂H₁₆MnN₈. It belongs to the family of metal phthalocyanines, which are known for their highly conjugated cyclic structures and central chelated metal ions. This compound is notable for its stability and versatility, making it valuable in various scientific and industrial applications .
作用機序
Manganese phthalocyanine (MnPc) is a compound of manganese and phthalocyanine, known for its high binding affinity and stability under moderate conditions .
Target of Action
MnPc primarily targets manganese due to its high binding affinity . This effect is crucial as phthalocyanines tightly bind manganese and stabilize it under moderate conditions . The strong donor power of phthalocyanine is also suggested as a critical factor to stabilize high-valent manganese phthalocyanine .
Mode of Action
MnPc interacts with its targets, resulting in changes that are observable under harsh electrochemical water oxidation .
Biochemical Pathways
The biochemical pathways affected by MnPc involve the generation of free radicals, which inhibit the proliferation of cancer cells . The MnPc nano-assemblies exhibit shape-dependent peroxidase-like (POD-like) catalytic activities .
Pharmacokinetics
The assembly of mnpc had a water-dispersed nanostructure, which is conducive to accumulation at tumor sites through the enhanced permeability and retention effect (epr) .
Result of Action
The result of MnPc’s action is the generation of catalytic oxide particles, which are the true catalyst for water oxidation . In the context of anti-tumor therapy, MnPc effectively impedes the glucose supply to tumor cells and suppresses their energy metabolism .
Action Environment
The action of MnPc is influenced by environmental factors. For instance, the assembly showed higher catalytic activity only emerged under the acidic tumor-like microenvironment . This highly efficient microenvironmental response caused less damage to normal tissues in biomedical applications .
生化学分析
Biochemical Properties
Manganese Phthalocyanine has been found to have high binding affinity, which is an important factor because it tightly binds manganese and stabilizes it under moderate conditions . The strong donor power of Manganese Phthalocyanine is also suggested as a critical factor to stabilize high-valent manganese phthalocyanine .
Cellular Effects
Manganese Phthalocyanine has been shown to have peroxidase-like activity, generating free radicals and inhibiting the proliferation of cancer cells . This effect is due to the metal-N-C active center of Manganese Phthalocyanine .
Molecular Mechanism
The mechanism of action of Manganese Phthalocyanine is largely due to its ability to tightly bind manganese and stabilize it under moderate conditions . This strong binding affinity allows Manganese Phthalocyanine to exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
Manganese Phthalocyanine, a known molecular complex showing good stability under moderate conditions, could not withstand water oxidation catalysis and ultimately is altered to form catalytic oxide particles . This suggests that the effects of Manganese Phthalocyanine may change over time in laboratory settings .
準備方法
Synthetic Routes and Reaction Conditions: Manganese phthalocyanine can be synthesized through several methods. One common approach involves the cyclotetramerization of phthalonitrile in the presence of a manganese salt. The reaction typically occurs under high-temperature conditions, often exceeding 200°C, and requires a solvent such as quinoline or dimethylformamide (DMF). The process can be catalyzed by ammonium molybdate or other suitable catalysts .
Industrial Production Methods: In industrial settings, manganese phthalocyanine is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often purified through recrystallization or chromatography techniques to remove impurities and achieve the desired quality .
化学反応の分析
Types of Reactions: Manganese phthalocyanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the strong donor power of the phthalocyanine ligand, which stabilizes the manganese ion in different oxidation states .
Common Reagents and Conditions:
Oxidation: Manganese phthalocyanine can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine. These reactions often require an inert atmosphere to prevent oxidation.
Substitution: Substitution reactions involve replacing one or more peripheral groups on the phthalocyanine ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese oxides, while substitution reactions can produce various substituted phthalocyanine derivatives .
科学的研究の応用
Manganese phthalocyanine has a wide range of applications in scientific research, including:
類似化合物との比較
Manganese phthalocyanine can be compared with other metal phthalocyanines, such as those containing iron, cobalt, or copper. These compounds share similar structural features but differ in their reactivity and applications:
Iron Phthalocyanine: Known for its catalytic activity in oxidation reactions, particularly in the degradation of pollutants.
Cobalt Phthalocyanine: Used in electrocatalysis and as a catalyst in the oxygen reduction reaction.
Copper Phthalocyanine: Widely used as a pigment in the dye industry due to its vibrant blue color
Manganese phthalocyanine stands out for its unique combination of stability, reactivity, and versatility, making it suitable for a broad range of applications in chemistry, biology, medicine, and industry .
特性
CAS番号 |
14325-24-7 |
|---|---|
分子式 |
C32H16MnN8 |
分子量 |
567.5 g/mol |
IUPAC名 |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;manganese(2+) |
InChI |
InChI=1S/C32H16N8.Mn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |
InChIキー |
ICIFYHOILPYQKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Mn+2] |
正規SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Mn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



